2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a methoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves multi-step reactions. One common method includes the reaction of pyrrolidine derivatives with methoxyphenyl intermediates. For instance, the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine can yield intermediate pyrrolidine derivatives, which are then further reacted to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of methoxyphenyl alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their bioactive properties.
Diketopyrrolopyrrole derivatives: Known for their applications in organic electronics and materials science.
Uniqueness
2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and pyrrolidine moieties contribute to its versatility and potential for diverse applications in research and industry.
Biological Activity
2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of pyrrolidine derivatives. The biological activities of compounds in this class have garnered significant interest due to their potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring, which is known for its diverse biological activity, particularly in the context of alkaloids.
Antimicrobial Activity
Research has indicated that pyrrolidine derivatives exhibit notable antibacterial and antifungal properties. A study evaluating various pyrrolidine alkaloids found that certain derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Compound Name | MIC (mg/mL) | Target Organisms |
---|---|---|
This compound | TBD | TBD |
Sodium pyrrolidide | 0.0039 - 0.025 | S. aureus, E. coli |
2,6-Dipiperidino-1,4-dibromobenzene | TBD | Various |
Anticancer Activity
In addition to antimicrobial properties, pyrrolidine derivatives have been investigated for their anticancer potential. A recent study showed that certain pyrrole-containing compounds exhibited significant antiproliferative effects against various cancer cell lines . The introduction of methoxy groups at specific positions on the phenyl ring was found to enhance biological activity.
Case Study: Anticancer Properties
A derivative similar to this compound was tested for its effect on cancer cell proliferation. Results indicated that compounds with methoxy substitutions displayed increased cytotoxicity against human cancer cell lines compared to their non-substituted counterparts .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as protein synthesis or DNA replication in microbial and cancer cells.
Properties
IUPAC Name |
2-methoxy-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-10-14(16)15-8-7-12(9-15)11-3-5-13(18-2)6-4-11/h3-6,12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJKGNYJZQYNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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